(E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
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Overview
Description
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is an organic compound featuring a conjugated system with thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine.
Introduction of Thiophene and Pyridine Rings: The thiophene and pyridine rings are introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly: The final compound is assembled through a condensation reaction, often under basic conditions, to form the desired (E)-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors due to its unique structural features.
Industry
In industry, the compound’s properties are leveraged in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system allows for electron delocalization, which is crucial in materials science applications for conducting electricity or emitting light.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
- (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
Uniqueness
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is unique due to the specific positioning of the thiophene and pyridine rings, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(6-5-15-4-2-9-22-15)19-11-13-3-1-8-18-17(13)14-7-10-21-12-14/h1-10,12H,11H2,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKPYAXOALMDFO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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